molecular formula C25H36N4O6 B14197574 L-Leucyl-L-prolyl-L-tyrosyl-L-proline CAS No. 875271-99-1

L-Leucyl-L-prolyl-L-tyrosyl-L-proline

Cat. No.: B14197574
CAS No.: 875271-99-1
M. Wt: 488.6 g/mol
InChI Key: NRJZAOVJHXKFRI-TUFLPTIASA-N
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Description

L-Leucyl-L-prolyl-L-tyrosyl-L-proline is a peptide compound composed of four amino acids: leucine, proline, tyrosine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linearized peptides.

Scientific Research Applications

L-Leucyl-L-prolyl-L-tyrosyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.

    L-Leucyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl-L-tyrosyl-L-proline: A related peptide with a similar sequence but different biological activities.

Uniqueness

L-Leucyl-L-prolyl-L-tyrosyl-L-proline is unique due to its specific sequence and the presence of tyrosine, which can undergo various chemical modifications. This uniqueness allows it to be used in diverse applications and makes it a valuable compound for research and development.

Properties

CAS No.

875271-99-1

Molecular Formula

C25H36N4O6

Molecular Weight

488.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H36N4O6/c1-15(2)13-18(26)23(32)28-11-3-5-20(28)22(31)27-19(14-16-7-9-17(30)10-8-16)24(33)29-12-4-6-21(29)25(34)35/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1

InChI Key

NRJZAOVJHXKFRI-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)N

Origin of Product

United States

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